

Technical Guide: Physicochemical Properties of 1-(3-Phenoxyphenyl)guanidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Phenoxyphenyl)guanidine

Cat. No.: B173586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(3-phenoxyphenyl)guanidine**. Due to the limited availability of experimental data for this specific compound, this document combines predicted values from computational models with generalized experimental protocols and biological pathway information derived from closely related guanidine compounds. This approach aims to provide a robust framework for researchers working with this and similar molecules.

Chemical Identity and Structure

1-(3-Phenoxyphenyl)guanidine is an organic compound featuring a guanidine group attached to a phenoxyphenyl scaffold. The guanidine moiety, a strong organic base, is a key functional group in numerous biologically active compounds.[\[1\]](#)[\[2\]](#)

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	1-(3-phenoxyphenyl)guanidine	
CAS Number	107771-82-4	[3]
Molecular Formula	C ₁₃ H ₁₃ N ₃ O	[3] [4]
SMILES	C1=CC=C(C=C1)OC2=CC=C C(=C2)N=C(N)N	[4]
InChI	InChI=1S/C13H13N3O/c14- 13(15)16-10-5-4-8-12(9-10)17- 11-6-2-1-3-7-11/h1-9H, (H4,14,15,16)	[4]
InChIKey	YWWKTHBYXSAYQE- UHFFFAOYSA-N	[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table summarizes the available computed data for **1-(3-phenoxyphenyl)guanidine**.

Table 2: Computed Physicochemical Data

Property	Value	Reference
Molecular Weight	227.26 g/mol	[3]
Monoisotopic Mass	227.10587 Da	[4]
XlogP (Predicted)	1.9	[4]
Storage Temperature	2–8 °C (under inert gas)	[3]

Note: Experimental data for properties such as melting point, boiling point, aqueous solubility, and pKa are not readily available in the searched literature. The protocols below describe general methods for their experimental determination.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of key physicochemical properties of aryl guanidines, based on established procedures for similar compounds.

Synthesis of 1-(3-Phenoxyphenyl)guanidine

A common method for the synthesis of substituted guanidines involves the guanylation of an amine using a suitable reagent. An alternative approach, described here, is the desulfurization of a corresponding thiourea precursor.[\[5\]](#)[\[6\]](#)

Experimental Workflow: Synthesis from Thiourea

Step 1: Thiourea Formation

3-Phenoxyaniline + Isothiocyanate

Reaction in Pyridine

1-(3-Phenoxyphenyl)thiourea

Step 2: Guanylation (Desulfurization)

1-(3-Phenoxyphenyl)thiourea

Amine (e.g., NH₃) + Desulfurizing Agent (e.g., HgCl₂ or DIB)

Reaction in Anhydrous DMF

Crude 1-(3-Phenoxyphenyl)guanidine

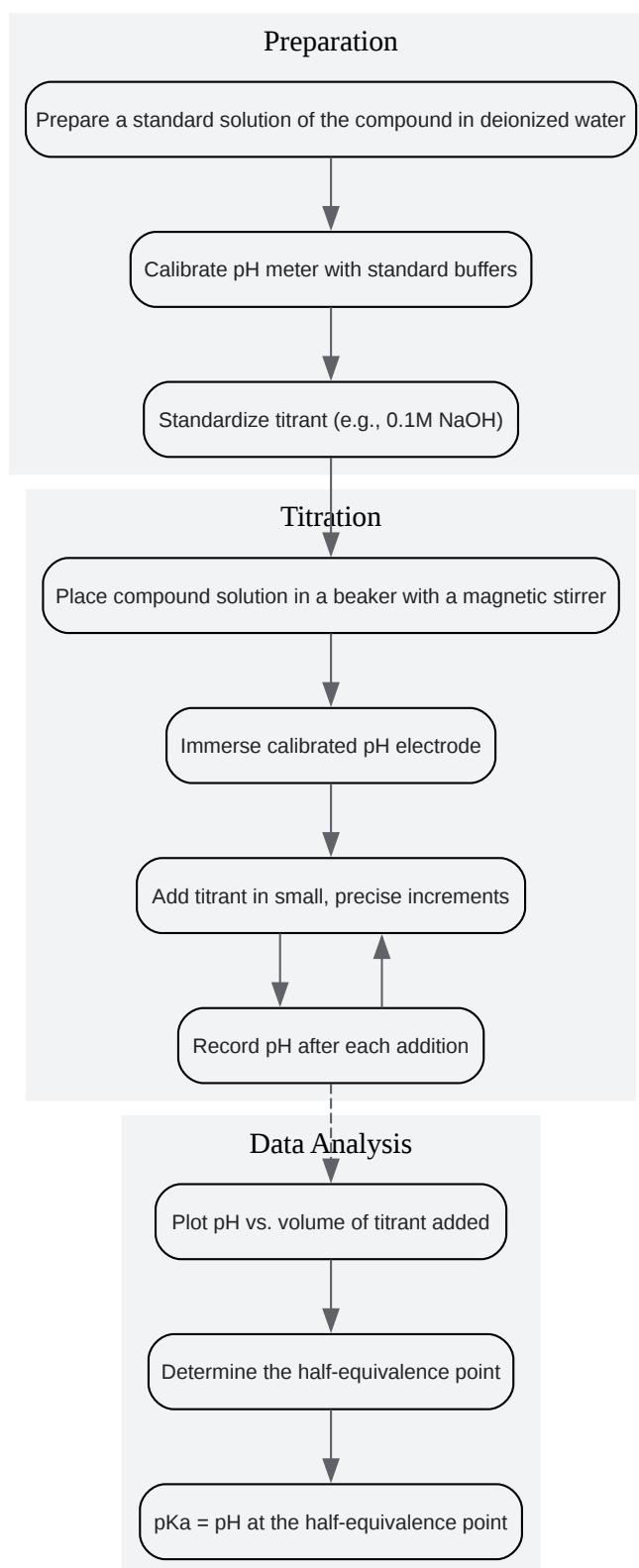
Step 3: Purification

Crude Product

Preparative Chromatography

Pure 1-(3-Phenoxyphenyl)guanidine

[Click to download full resolution via product page](#)**Caption: General workflow for the synthesis of **1-(3-phenoxyphenyl)guanidine**.**


Methodology:

- **Thiourea Synthesis:** 3-Phenoxyaniline is reacted with an appropriate isothiocyanate in a solvent such as pyridine to yield 1-(3-phenoxyphenyl)thiourea.
- **Guanylation:** The synthesized thiourea is dissolved in an anhydrous solvent like dimethylformamide (DMF). An amine (e.g., ammonia or a primary amine) and a desulfurizing agent, such as mercury(II) chloride or diacetoxyiodobenzene (DIB), are added.^[7] The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
- **Work-up and Purification:** The reaction mixture is filtered to remove any precipitates. The crude product is then isolated from the filtrate, often by solvent evaporation. Purification is achieved using techniques like preparative chromatography to yield the final product.
- **Characterization:** The structure and purity of the synthesized **1-(3-phenoxyphenyl)guanidine** are confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.^[5]

Determination of pKa

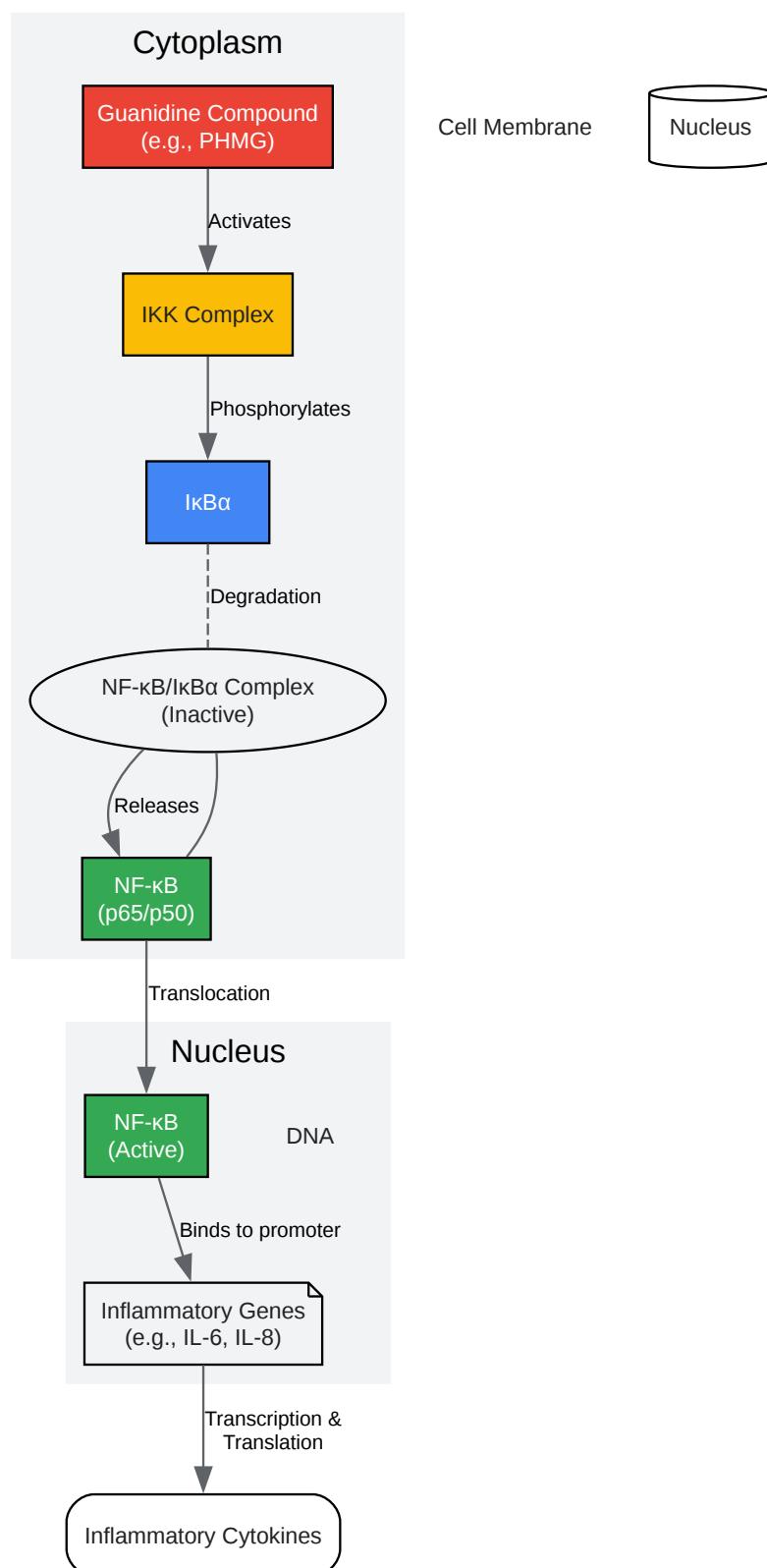
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard method for pKa determination.^{[8][9]}

Experimental Workflow: pKa Determination by Potentiometric Titration

[Click to download full resolution via product page](#)

Caption: Workflow for determining the pKa value using potentiometric titration.

Methodology:


- Sample Preparation: A solution of **1-(3-phenoxyphenyl)guanidine** is prepared in deionized water at a known concentration, with a defined ionic strength (e.g., 0.01 M).
- Titration: The solution is titrated against a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).
- Data Collection: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa is determined from the pH at the half-neutralization point. The experiment is typically performed in triplicate to ensure reproducibility.[8]

Biological Context and Signaling Pathways

Guanidine-containing compounds exhibit a wide array of biological activities.[6] While the specific mechanism of action for **1-(3-phenoxyphenyl)guanidine** is not well-documented, related compounds have been shown to act through various pathways. For example, some guanidine derivatives act as antibacterial agents by disrupting the integrity of the bacterial cell membrane, while others can modulate inflammatory responses.[10][11]

A relevant signaling pathway that can be modulated by guanidine compounds is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Certain guanidines, such as polyhexamethylene guanidine (PHMG), have been shown to induce an inflammatory response by activating this pathway.[12]

Representative Signaling Pathway: Guanidine-Induced NF-κB Activation

[Click to download full resolution via product page](#)

Caption: A representative diagram of the NF-κB signaling pathway activated by certain guanidine compounds.

This pathway illustrates a potential mechanism by which a guanidine-containing compound could elicit a biological response, leading to the production of inflammatory cytokines. This is a generalized model, and the specific interactions and downstream effects of **1-(3-phenoxyphenyl)guanidine** would require dedicated experimental investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Guanidine | CH₅N₃ | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-phenoxyphenyl)Guanidine | 107771-82-4 [amp.chemicalbook.com]
- 4. PubChemLite - 1-(3-phenoxyphenyl)guanidine (C₁₃H₁₃N₃O) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of the Guanidine Derivative: N-[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO₃-Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Substituent effects on the basicity (pK_a) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Antibacterial activity of isopropoxy benzene guanidine against *Riemerella anatipestifer* [frontiersin.org]
- 11. Ethanone, 1-(3-phenoxyphenyl)- | C₁₄H₁₂O₂ | CID 36249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The liver X receptor agonist T0901317 reduces the inflammation of alveolar epithelial cells induced by polyhexamethylene guanidine through inhibition of the NF κ B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-(3-Phenoxyphenyl)guanidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173586#physicochemical-properties-of-1-3-phenoxyphenyl-guanidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com